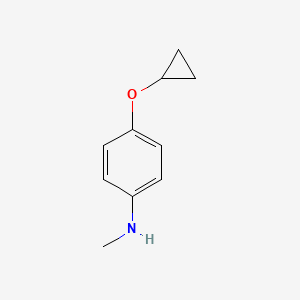

4-Cyclopropoxy-N-methylaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

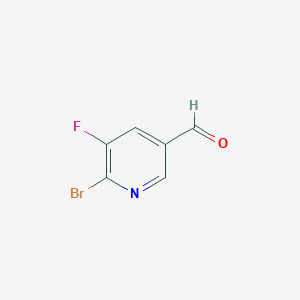

4-Cyclopropoxy-N-methylaniline is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is used for research and development purposes .

Molecular Structure Analysis

While specific structural analysis of 4-Cyclopropoxy-N-methylaniline is not available, studies on similar compounds like 4-Nitro-N-methylaniline derivatives have been conducted . These studies reveal that N-methylamino and nitro groups are nearly coplanar with the benzene ring .Chemical Reactions Analysis

The N-dealkylation of N-cyclopropyl-N-methylaniline, a reaction similar to what 4-Cyclopropoxy-N-methylaniline might undergo, has been studied . This reaction involves two steps: a Cα–H hydroxylation on the N-substituent to form a carbinolaniline complex, and a decomposition of the carbinolaniline .科学的研究の応用

Oxidation Mechanisms and SET Analysis :

- Cyclopropylamines like 4-Cyclopropoxy-N-methylaniline are known to inactivate cytochrome P450 enzymes through oxidative N-dealkylation. A study by Shaffer, Morton, and Hanzlik (2001) explored this process using horseradish peroxidase, revealing key insights into the fate of the cyclopropyl group and the formation of highly reactive aminium cation radicals (Shaffer, Morton, & Hanzlik, 2001).

Photoredox Catalysis and Cyclization :

- The application of N-hydroxyphthalimide as a metal-free organophotoredox catalyst for [4+2] cyclization of N-methylanilines with maleimides has been demonstrated in a study by Yadav and Yadav (2017). This process involves C(sp3) H activation of N-methylanilines, highlighting the potential for innovative synthetic approaches in organic chemistry (Yadav & Yadav, 2017).

SET Probes and Stereoelectronic Effects :

- Grimm et al. (2020) focused on the rate of ring opening of N-cyclopropyl-based SET probes, including N-cyclopropyl-N-methylaniline. Their research offers insights into the resonance effects and stereoelectronic requirements for cyclopropane ring opening in radical cations derived from such compounds (Grimm et al., 2020).

N-Hydroxyphthalimide in [4+1] Radical Cyclization :

- A 2016 study by Yadav and Yadav demonstrated the use of N-hydroxyphthalimide in the [4+1] radical cyclization of N-methylanilines with isocyanides, marking an advancement in the synthesis of complex organic structures (Yadav & Yadav, 2016).

Theoretical Study on Cytochrome P450 Catalysis :

- Li, Wang, Yang, and Han (2009) conducted a theoretical study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450. Their findings provide an understanding of the reaction mechanism and the origin of regioselectivity in these reactions (Li, Wang, Yang, & Han, 2009).

将来の方向性

特性

IUPAC Name |

4-cyclopropyloxy-N-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10-11H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHEMINJPULICRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)OC2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyclopropoxy-N-methylaniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B1378975.png)